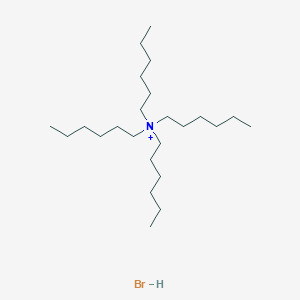

tetrahexylazanium;hydrobromide

Description

Significance of Quaternary Ammonium (B1175870) Salts in Advanced Chemical Systems

Quaternary ammonium salts (QAS) are a class of organic compounds that are integral to numerous advanced chemical systems. sacheminc.comwikipedia.org Their versatility stems from their unique structure, which consists of a central positively charged nitrogen atom bonded to four organic groups, making them permanently charged regardless of the solution's pH. wikipedia.org This permanent charge and the tunability of the organic side chains allow for their application in a wide array of processes.

One of the most significant applications of QAS is in phase transfer catalysis. wikipedia.orgchemimpex.com They facilitate the transfer of reactants between immiscible phases, such as an aqueous and an organic layer, thereby enabling or accelerating reactions that would otherwise be very slow or not occur at all. ontosight.aitheaic.org This capability is crucial in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. chemimpex.com

Furthermore, QAS are fundamental components in the formulation of ionic liquids, which are salts with low melting points that are finding increasing use as environmentally benign solvents and electrolytes. cymitquimica.comwikipedia.org Their non-volatile and non-flammable nature, coupled with their high thermal and chemical stability, makes them attractive alternatives to traditional organic solvents. nih.gov In materials science, quaternary ammonium salts are used as structure-directing agents in the synthesis of zeolites and as stabilizers for nanoparticles. ontosight.ai They also find applications as surfactants, disinfectants, and in electrochemical systems like batteries and supercapacitors. medchemexpress.comchemimpex.com

Tetrahexylazanium;hydrobromide as a Representative Ionic Liquid in Emerging Research Paradigms

While technically having a melting point higher than the conventional definition of an ionic liquid (below 100°C), tetrahexylazanium;hydrobromide is often utilized in a molten state and exhibits many properties characteristic of ionic liquids. wikipedia.orgsigmaaldrich.com Its long alkyl chains contribute to its lipophilicity, making it soluble in many organic solvents and enhancing its ability to act as a phase transfer catalyst. ontosight.ai

In emerging research, tetrahexylazanium;hydrobromide is being explored for its role in the formation of deep eutectic solvents. sigmaaldrich.comottokemi.com These are mixtures of a quaternary ammonium salt with a hydrogen bond donor, which have even lower melting points than the individual components and are being investigated as green solvents for various applications, including desulfurization and denitrogenation of fuels. sigmaaldrich.comottokemi.com

The compound also plays a role in the development of advanced materials. It has been used in the synthesis of nanoparticles, where it can act as a capping agent to control their size and shape. ontosight.ai Furthermore, its electrochemical properties are being leveraged in the development of energy storage systems. chemimpex.com

Scope and Research Trajectories Pertaining to Tetrahexylazanium;hydrobromide

Current research on tetrahexylazanium;hydrobromide is multifaceted, exploring its fundamental properties and expanding its applications. Key research trajectories include:

Advanced Catalysis: Further investigation into its efficacy as a phase transfer catalyst for a wider range of organic transformations, including the synthesis of complex bioactive molecules. chemimpex.comchemicalbook.com

Green Chemistry: Expanding its use in the formulation of novel deep eutectic solvents and ionic liquids as sustainable alternatives to volatile organic compounds. sigmaaldrich.comottokemi.com

Materials Science: Exploring its role in the controlled synthesis of nanomaterials with tailored properties for applications in electronics and catalysis. ontosight.aicymitquimica.com

Electrochemistry: Investigating its potential as an electrolyte component in batteries and supercapacitors to enhance their performance and stability. chemimpex.com

Separation Science: Developing new methods for the extraction and preconcentration of heavy metal ions from aqueous solutions using systems containing tetrahexylazanium;hydrobromide. cymitquimica.comsigmaaldrich.com

The following table provides a summary of the key physicochemical properties of Tetrahexylazanium;hydrobromide:

| Property | Value | Reference |

| Chemical Formula | C24H52BrN | ontosight.ai |

| Molecular Weight | 434.58 g/mol | sigmaaldrich.comscbt.com |

| Appearance | White to off-white solid, powder, or crystals | cymitquimica.comottokemi.com |

| Melting Point | 99-100 °C | sigmaaldrich.comsigmaaldrich.com |

| CAS Number | 4328-13-6 | sigmaaldrich.com |

Properties

Molecular Formula |

C24H53BrN+ |

|---|---|

Molecular Weight |

435.6 g/mol |

IUPAC Name |

tetrahexylazanium;hydrobromide |

InChI |

InChI=1S/C24H52N.BrH/c1-5-9-13-17-21-25(22-18-14-10-6-2,23-19-15-11-7-3)24-20-16-12-8-4;/h5-24H2,1-4H3;1H/q+1; |

InChI Key |

SYZCZDCAEVUSPM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC[N+](CCCCCC)(CCCCCC)CCCCCC.Br |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for Tetrahexylazanium;hydrobromide

Established Synthetic Routes for Quaternary Ammonium (B1175870) Bromides

The traditional synthesis of quaternary ammonium salts, including tetrahexylammonium (B1222370) bromide, primarily relies on direct alkylation reactions. These methods are well-documented and widely employed due to their straightforward nature.

Alkylation Reactions in Quaternary Ammonium Salt Synthesis

The most common and direct method for synthesizing tetrahexylammonium bromide is the quaternization of a tertiary amine with an alkyl halide. researchgate.net This process, known as the Menshutkin reaction, involves the alkylation of trihexylamine (B47920) with 1-bromohexane (B126081). The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the nitrogen atom of the amine attacks the electrophilic carbon atom of the alkyl bromide, displacing the bromide ion.

The general equation for this synthesis is: (CH₃(CH₂)₅)₃N + CH₃(CH₂)₅Br → [CH₃(CH₂)₅]₄N⁺Br⁻

This reaction can be carried out by mixing the reactants, often in the presence of a solvent, and heating the mixture to facilitate the reaction. google.com While the reaction can proceed without a solvent, the use of solvents like acetonitrile (B52724) can improve the yield. google.com The choice of solvent, temperature, and reaction time are critical parameters that influence the rate and efficiency of the synthesis. Quaternary ammonium salts (QAS) produced through this method are noted for being less hazardous alternatives to conventional alkylating agents as they are generally non-cancerogenic, non-mutagenic, and non-corrosive. nih.gov

Table 1: Representative Conditions for Alkylation in Tetrahexylammonium Bromide Synthesis This table presents illustrative data based on typical alkylation reactions for quaternary ammonium salts.

| Solvent | Temperature (°C) | Reaction Time (hours) | Reported Yield (%) |

|---|---|---|---|

| None (Neat) | 80-100 | 24-48 | Low to Moderate |

| Acetonitrile | Reflux (~82°C) | 12-24 | High |

| Ethanol | Reflux (~78°C) | 20-30 | Moderate |

| N,N-Dimethylformamide (DMF) | 60-80 | 22 | Moderate |

Phase-Transfer Catalysis in Tetrahexylammonium Bromide Formation

Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases (e.g., aqueous and organic). crdeepjournal.org While tetrahexylammonium bromide is itself widely used as a phase-transfer catalyst, the principles of PTC can also be applied to its synthesis, particularly in scenarios involving reactants in separate phases. nih.govnih.gov

In this context, a catalyst could transfer an anion from an aqueous or solid phase to the organic phase containing the amine. crdeepjournal.org For instance, if a bromide source were in an aqueous solution and the trihexylamine in an organic solvent, a PTC would be necessary to bring the reactive ions together. princeton.edu However, the more direct application related to tetrahexylammonium bromide is its function as a catalyst. Its effectiveness stems from the ability of the bulky, lipophilic tetrahexylammonium cation to dissolve in the organic phase while carrying an anion (like hydroxide (B78521) or cyanide) from the aqueous phase, thereby enabling the reaction to proceed. nih.govchemicalbook.com The efficiency of the catalyst is influenced by factors such as the bulkiness of the cation and the interfacial area between the phases. princeton.edu

Advancements in Environmentally Conscious Synthesis Protocols

In line with the principles of green chemistry, recent research has focused on developing more sustainable methods for producing ionic liquids and quaternary ammonium salts like tetrahexylammonium bromide. These methods aim to reduce waste, minimize energy consumption, and avoid the use of hazardous solvents. numberanalytics.com

Solvent-Free and Green Chemistry Approaches in Ionic Liquid Production

A significant advancement in the synthesis of ionic liquids is the move towards solvent-free reaction conditions. acs.orgchalmers.se These methods not only reduce environmental impact but can also simplify product purification. Two prominent techniques are microwave-assisted synthesis and sonochemistry.

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically accelerate the rate of quaternization reactions. researchgate.netresearchgate.net This technique involves exposing the neat reactants to microwaves, which provides rapid and uniform heating, often leading to higher yields in significantly shorter reaction times compared to conventional heating methods. researchgate.net

Sonochemical Synthesis: Ultrasound can also be used as an energy source to drive the synthesis. acs.org The exposure of the neat reactants to ultrasonic waves in a closed system can produce ionic liquids efficiently at or near room temperature, avoiding the need for high temperatures and excess reactants. acs.org

Another green chemistry approach involves using less toxic and more environmentally benign reagents. For example, dimethyl carbonate is being explored as a "green" methylating agent to replace hazardous chemicals like methyl halides and dimethyl sulfate (B86663) in the synthesis of some quaternary ammonium surfactants. acs.org This approach avoids the production of inorganic salt byproducts. acs.org

Optimization of Reaction Conditions for Tetrahexylammonium Bromide Yield and Purity

Key parameters for optimization in the synthesis of tetrahexylammonium bromide include:

Stoichiometry of Reactants: Varying the molar ratio of trihexylamine to 1-bromohexane can significantly impact the reaction. An excess of the alkylating agent can help drive the reaction to completion, but may also lead to purification challenges. google.com

Temperature: Temperature affects the reaction rate. While higher temperatures can speed up the reaction, they may also promote side reactions or decomposition, thereby reducing the purity of the product. numberanalytics.com

Catalyst and Base: In some alkylation reactions, the choice of base and catalyst can be critical. For example, studies on similar alkylations have shown that the type of base (e.g., NaH, K₂CO₃) and its quantity can dramatically influence the yield. researchgate.netresearchgate.net

Solvent: The polarity and boiling point of the solvent can affect reactant solubility and reaction kinetics. numberanalytics.com As noted, solvents like DMF or acetonitrile can be optimized to improve yields. google.comresearchgate.net

Table 2: Illustrative Optimization of an Alkylation Reaction This table provides a hypothetical example of optimizing reaction conditions for yield and purity, based on methodologies described in the literature.

| Entry | Reactant Ratio (Amine:Bromide) | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 1 | 1:1 | Ethanol | 80 | 65 | 90 |

| 2 | 1:1.1 | Ethanol | 80 | 75 | 92 |

| 3 | 1:1.1 | Acetonitrile | 80 | 88 | 95 |

| 4 | 1:1.1 | Acetonitrile | 60 | 82 | 97 |

| 5 (Optimized) | 1:1.05 | Acetonitrile | 70 | 91 | >98 |

Catalytic Applications of Tetrahexylazanium;hydrobromide

Role of Tetrahexylammonium (B1222370) Bromide as a Phase Transfer Catalyst

Tetrahexylammonium bromide is widely recognized for its function as a phase transfer catalyst (PTC). medchemexpress.com PTCs are substances that facilitate the migration of a reactant from one phase into another where the reaction occurs. This is particularly crucial in heterogeneous reaction systems where the reactants are in immiscible phases, such as an aqueous phase and an organic phase. theaic.org The presence of a PTC like tetrahexylammonium bromide can significantly accelerate the reaction rate by enabling the reactants to interact. chemicalbook.com

Mechanism of Action in Heterogeneous Reaction Systems

In a typical heterogeneous system, an ionic reactant in the aqueous phase is unable to react with an organic substrate in the organic phase due to phase incompatibility. theaic.org Tetrahexylammonium bromide, with its quaternary ammonium (B1175870) cation, addresses this issue. The large, lipophilic tetrahexylammonium cation is soluble in the organic phase, while the bromide anion can be exchanged with other anions from the aqueous phase. operachem.com

The mechanism involves the tetrahexylammonium cation pairing with the anion of the aqueous reactant. This newly formed ion pair, being organophilic, can then be transferred into the organic phase. theaic.org Once in the organic phase, the anion is "naked" or less solvated, making it highly reactive towards the organic substrate. operachem.com After the reaction, the tetrahexylammonium cation, now paired with the leaving group anion, migrates back to the aqueous phase or the interface to repeat the catalytic cycle. acs.org This continuous transfer of anions into the organic phase allows the reaction to proceed efficiently.

Applications in Organic Synthesis: Case Studies (e.g., Thiol and Thioether Synthesis)

The efficacy of tetrahexylammonium bromide as a phase transfer catalyst is evident in various organic syntheses. A notable application is in the synthesis of thiols and thioethers. These sulfur-containing compounds have significant industrial applications. nih.gov

A simple and commercially viable method for synthesizing thiols and thioethers has been developed using tetra-n-butylammonium bromide (TBAB), a closely related PTC, which demonstrates the principle effectively. sciensage.info In this process, alkyl or benzyl (B1604629) halides react with sodium hydrogen sulfide (B99878) (NaSH) in the presence of the phase transfer catalyst and a solvent like monochlorobenzene at a controlled temperature of 10 to 15℃ to produce thiols. sciensage.info Subsequently, the synthesized thiols can react with corresponding benzyl halides under similar catalytic conditions to yield thioethers. sciensage.info This method is advantageous as it often results in higher yields and avoids the harsh conditions required in traditional methods. chemicalbook.comsciensage.info

The role of the phase transfer catalyst is to transport the hydrosulfide (B80085) anion (SH⁻) from the aqueous or solid phase into the organic phase containing the alkyl halide, thereby facilitating the nucleophilic substitution reaction. youtube.com

Tetrahexylammonium Bromide in Homogeneous and Heterogeneous Catalysis

Beyond its primary role in classic phase transfer catalysis, tetrahexylammonium bromide also influences the selectivity and efficiency of various other catalytic systems, both homogeneous and heterogeneous.

Modulation of Reaction Selectivity and Efficiency

The presence of tetrahexylammonium bromide can significantly enhance reaction efficiency and, in some cases, control the selectivity of a reaction. chemicalbook.com For instance, in certain reactions, it can act as more than just a simple phase transfer agent. It can polarize functional groups, making them more susceptible to nucleophilic attack. nih.gov

The concentration of the phase transfer catalyst can also be a critical factor. While an increase in catalyst concentration might be expected to increase the reaction rate, studies have shown that there is often an optimal concentration. acs.org Beyond this point, the catalyst can adsorb at the interface between the phases, which can hinder the mass transfer of other reacting species. acs.org

Impact on Catalyst Recyclability and Sustainability

The use of phase transfer catalysts like tetrahexylammonium bromide is often considered a green chemistry approach because it can reduce the need for harsh organic solvents and allow for the use of water. theaic.org Furthermore, these catalysts are used in catalytic amounts and can often be recovered and reused, which adds to the sustainability of the process. wikipedia.orgmchemical.com

However, the separation of the quaternary ammonium salt from the reaction mixture can sometimes be challenging. The solubility of the catalyst can be influenced by the ionic strength of the aqueous phase during workup. phasetransfercatalysis.com For effective removal and recycling, it is often best to use water with low ionic strength to avoid "salting out" the catalyst from the aqueous phase. phasetransfercatalysis.com The development of efficient recycling protocols is crucial for the economic and environmental viability of industrial processes that employ these catalysts. researchgate.net

Integration of Tetrahexylammonium Bromide in Biocatalysis and Enzyme Systems

The application of quaternary ammonium salts like tetrahexylammonium bromide is also being explored in the realm of biocatalysis. In these systems, enzymes are used as catalysts. The stability and activity of enzymes can be influenced by their environment.

Ionic liquids, a class of compounds to which tetrahexylammonium bromide belongs, have been investigated for their potential to stabilize and modulate the activity of DNA and other biological macromolecules. acs.org For instance, studies on tetrabutylammonium-based ionic liquids have shown that the cation can interact with the grooves of DNA, influencing its stability. acs.org

In the context of enzyme-catalyzed reactions, the properties of the solvent are critical. While specific research on tetrahexylammonium bromide's direct integration with enzyme systems is an emerging area, the principles of its interactions in multiphase systems suggest potential applications. For example, it could be used to deliver substrates to enzymes located in a different phase or to create a more favorable microenvironment for the enzymatic reaction to occur. Further research is needed to fully elucidate the potential roles of tetrahexylammonium bromide in enhancing the efficiency and applicability of biocatalytic processes.

in Biomass Conversion Processes Fall Short of Extensive Research

While the broader class of quaternary ammonium salts has been investigated for its potential in the conversion of biomass into valuable chemicals, specific research into the catalytic applications of tetrahexylazanium;hydrobromide remains notably limited. Current scientific literature does not provide extensive data or detailed research findings on its direct catalytic role in transforming biomass into platform chemicals such as furfural (B47365) or 5-hydroxymethylfurfural (B1680220) (HMF).

The exploration of ionic liquids and phase transfer catalysts in green chemistry has led to studies on various quaternary ammonium compounds, particularly those with shorter alkyl chains like tetrabutylammonium (B224687) bromide (TBAB). These compounds have shown utility in the pretreatment of lignocellulosic biomass, a critical step in making cellulose (B213188) accessible for subsequent enzymatic hydrolysis or chemical conversion. This pretreatment often involves the disruption of the complex lignin (B12514952) structure, a process known as delignification. Quaternary ammonium salts can act as components of deep eutectic solvents (DESs), which are effective in dissolving lignin and hemicellulose.

Due to the lack of specific research data, a detailed discussion and data tables on the catalytic transformations in biomass conversion processes using tetrahexylazanium;hydrobromide cannot be provided at this time. Further investigation is required to elucidate the potential of this specific compound in the valorization of biomass.

Electrochemical Investigations Involving Tetrahexylazanium;hydrobromide

Electrolyte Properties in Non-Aqueous and Ionic Liquid Media

When incorporated into ionic liquids, tetrahexylammonium (B1222370) hydrobromide can function as a bromide ion source or as a component in a more complex ionic liquid mixture. Ionic liquids, which are salts in a molten state at or near ambient temperatures, are noted for their minimal volatility, high thermal stability, and broad electrochemical windows. nih.gov The addition of tetrahexylammonium hydrobromide to an ionic liquid can alter the medium's physical and electrochemical characteristics, including its viscosity, conductivity, and the structure of the electrochemical double layer at the electrode-electrolyte interface. nih.gov Studies have indicated that quaternary ammonium (B1175870) salts like this can influence the kinetics of electrochemical reactions. nih.gov For instance, the antibacterial and antiproliferative activities of tetrahexylammonium bromide-based ionic liquids have been investigated, highlighting their potential in biomedical applications. nih.gov

Electrochemical Reaction Mechanisms in the Presence of Tetrahexylammonium;hydrobromide

Redox Behavior and Charge Transfer Processes

The electrochemical characteristics of tetrahexylammonium hydrobromide are defined by the redox reactions of its constituent ions: the tetrahexylammonium (THA⁺) cation and the bromide (Br⁻) anion. The THA⁺ cation is generally electrochemically stable across a wide potential range, making it a suitable supporting electrolyte for investigating the redox behavior of other substances.

Conversely, the bromide anion can be oxidized to bromine (Br₂) or other bromine species, with the oxidation potential being dependent on the solvent and electrode material. fraunhofer.de This Br⁻/Br₂ redox couple can be instrumental in mediating electron transfer in certain electrochemical systems. For example, electrochemically generated Br₂ can function as a redox mediator, enabling the oxidation of other substrates within the solution. The presence of tetrahexylammonium hydrobromide can also affect charge transfer at the electrode-electrolyte interface. The adsorption of the bulky THA⁺ cations onto the electrode surface can create a barrier, potentially impeding the approach of other reactants and influencing the rate of electron transfer. researchgate.net

Influence on Electrode Surface Interactions

The interaction of tetrahexylammonium hydrobromide with electrode surfaces is a pivotal element of its electrochemical function. The large, nonpolar tetrahexylammonium cations tend to adsorb onto various electrode materials. jst.go.jpaip.org This adsorption is propelled by a combination of electrostatic and hydrophobic forces. aip.org

The resulting adsorbed layer of THA⁺ can restructure the electrochemical double layer at the electrode-electrolyte interface. aip.org This modification can have several implications for electrochemical reactions, such as altering the potential distribution at the interface, which in turn can affect the kinetics of electron transfer reactions. mdpi.com Furthermore, this adsorbed layer can act as a template or a phase-transfer catalyst. For instance, it can facilitate the transfer of anions from an aqueous phase to the electrode surface in a biphasic system. The specific nature of the interaction between THA⁺ and the electrode surface can be influenced by other species in the electrolyte, such as the bromide anion, which may also specifically adsorb onto the electrode. jst.go.jp

Applications in Electrochemical Conversion Technologies (e.g., CO2 Reduction and Oxalate (B1200264) Production)

Tetrahexylammonium hydrobromide has been explored for its utility in electrochemical conversion technologies, most notably in the electrochemical reduction of carbon dioxide (CO₂) and the synthesis of oxalate. researchgate.netgla.ac.uk

In the context of CO₂ reduction, tetrahexylammonium hydrobromide can function as a supporting electrolyte that helps to suppress the competing hydrogen evolution reaction, particularly in aqueous solutions. researchgate.netresearchgate.net The adsorption of the large THA⁺ cations on the electrode surface is thought to foster a hydrophobic environment that favors the adsorption and subsequent reduction of CO₂ over the reduction of water to produce hydrogen. researchgate.net

A significant application of tetrahexylammonium hydrobromide is in the electrochemical production of oxalate from CO₂. researchgate.net In this process, CO₂ is reduced at a cathode in a non-aqueous electrolyte containing the salt. The proposed mechanism involves the initial one-electron reduction of CO₂ to form a CO₂ radical anion, which then dimerizes to form oxalate (C₂O₄²⁻). The tetrahexylammonium cation is believed to stabilize this radical anion intermediate, thereby promoting the dimerization and leading to high faradaic efficiencies for oxalate production. researchgate.net Research has demonstrated that employing tetrahexylammonium hydrobromide as the supporting electrolyte can result in the formation of solid tetrahexylammonium oxalate, which is easily separable from the electrolyte. dissertationtopic.net

Interactive Data Table: Electrochemical Performance in CO2 Reduction to Oxalate

| Electrolyte System | Solvent | Faradaic Efficiency for Oxalate (%) | Current Density (mA cm⁻²) | Electrode | Reference |

| Tetrahexylammonium Bromide | Acetonitrile (B52724) | High | - | - | researchgate.net |

| Tetrahexylammonium Bromide | Dimethylformamide | 88 | 15 | Pb | researchgate.net |

| Tetrahexylammonium Bromide | Dimethyl Sulfoxide | Moderate | - | Pb | researchgate.net |

| Tetrahexylammonium Bromide | Propylene Carbonate | Moderate | - | Pb | researchgate.net |

Supramolecular Assemblies and Material Science Contributions of Tetrahexylazanium;hydrobromide

Self-Assembly Phenomena and Aggregate Formation

The amphiphilic nature of tetrahexylammonium (B1222370) hydrobromide, arising from its hydrophobic hexyl chains and hydrophilic bromide ion, is the primary driver for its spontaneous organization in solution. This self-assembly leads to the formation of a variety of supramolecular structures, from simple micelles to more complex, hierarchical architectures.

Micelle Formation and Other Colloidal Structures

Beyond simple micelle formation, tetrahexylammonium bromide can influence the aggregation of other molecules and participate in the formation of various colloidal structures. For instance, in studies involving 3D cell cultures, tetrahexylammonium bromide was observed to inhibit cell aggregation, leading to alterations in the shape and dimensions of cellular aggregates. At higher concentrations, it induced the formation of multiple, uneven cellular structures. This indicates its strong interaction with biological assemblies and its potential to modulate colloidal-level organization.

Engineering of Multilevel Supramolecular Architectures

The principles of self-assembly that govern micelle formation can be extended to construct more intricate, multilevel supramolecular architectures. nih.gov These complex structures are formed through a combination of non-covalent interactions, including hydrogen bonding, electrostatic interactions, and van der Waals forces. frontiersin.org The specific geometry and functionality of the resulting architecture are encoded in the molecular building blocks.

While specific examples of multilevel supramolecular architectures engineered solely from tetrahexylammonium hydrobromide are not detailed in the provided search results, the fundamental principles of supramolecular chemistry suggest its potential as a building block. The ability of quaternary ammonium (B1175870) salts to form ordered structures is a key aspect of supramolecular chemistry. escholarship.org The self-assembly is a process where molecules spontaneously form organized structures, and this can be a layered process, often referred to as layer-by-layer (LbL) assembly, which is a classic technique in supramolecular construction. frontiersin.org

Tetrahexylammonium;hydrobromide as a Component in Advanced Materials

The unique properties of tetrahexylammonium hydrobromide make it a valuable additive in the development of a range of advanced materials, from crystalline macromolecules to functional soft materials and conductive composites.

Additives in Macromolecular Crystallization

The crystallization of macromolecules such as proteins and nucleic acids is a critical step in determining their three-dimensional structure. Additives are often employed to influence the crystallization process by altering solubility, promoting nucleation, and improving crystal quality. Quaternary ammonium compounds, in general, have been explored as additives in protein crystallization. oaji.net

While specific studies detailing the use of tetrahexylammonium hydrobromide as a primary precipitant in macromolecular crystallization are not prevalent in the provided search results, its utility in proteomics research has been noted. nih.gov This suggests its compatibility with biological macromolecules. Furthermore, the bromide ion itself can play a role in the crystallization of certain proteins. The general principle of using additives is to identify substances that can favorably alter the solution conditions to promote the formation of well-ordered crystals. escholarship.org

Development of Thermoresponsive Soft Materials

Thermoresponsive polymers are a class of "smart" materials that undergo a phase transition in response to temperature changes. This property is highly sought after for applications in areas like drug delivery and tissue engineering. These polymers can be designed to be soluble in an aqueous solution at one temperature and then form a hydrogel or precipitate at another.

The incorporation of quaternary ammonium salts into polymer structures can induce or modify their thermoresponsive behavior. For instance, poly[trialkyl-(4-vinylbenzyl)ammonium] chlorides exhibit thermoresponsive properties in the presence of salts, with the type of transition (upper or lower critical solution temperature) dependent on the alkyl chain length. rsc.org Polymers with longer alkyl chains, such as butyl or pentyl, tend to show a lower critical solution temperature (LCST) behavior. rsc.org While direct research on tetrahexylammonium hydrobromide in thermoresponsive soft materials is not available in the provided results, the behavior of its shorter-chain analogs suggests a potential avenue for future research in designing new thermoresponsive systems. rsc.orgrsc.org

Antistatic Applications and Conductive Materials

Quaternary ammonium salts are widely used as antistatic agents in various materials, including polymers and coatings. oaji.netdeuteron.comalfa-chemistry.com Their effectiveness stems from their ability to attract moisture from the atmosphere, forming a thin, conductive layer of water on the surface of the material. deuteron.com This layer helps to dissipate static charge. The antistatic effect is dependent on the migration of the additive to the surface of the material. deuteron.com

The general mechanism involves the hydrophobic tails of the quaternary ammonium salt remaining within the polymer matrix, while the hydrophilic heads orient themselves at the surface, increasing its wettability and hygroscopic nature. deuteron.com While these additives are considered non-permanent due to their mobility, their antistatic effect can be long-lasting. deuteron.com The length of the alkyl chain can influence the antistatic properties. oaji.net

In the realm of conductive materials, quaternary ammonium salts can enhance the ionic conductivity of materials. They are used in electrochemical applications, such as in electrolytes for batteries and supercapacitors. nih.govumd.edunih.gov While specific data on the conductivity of solid tetrahexylammonium bromide is not provided, the general class of halide-based materials is being explored for solid-state electrolytes due to their potential for high ionic conductivity. nih.govumd.edunih.gov

Spectroscopic and Structural Characterization of Tetrahexylazanium;hydrobromide and Its Complexes

X-ray Crystallography Studies of Tetrahexylazanium;hydrobromide Structures

X-ray crystallography is a powerful technique for determining the precise arrangement of atoms within a crystalline solid. While specific crystallographic data for tetrahexylazanium;hydrobromide is not extensively detailed in publicly accessible literature, valuable insights can be drawn from the analysis of closely related tetraalkylammonium halides.

Single-crystal X-ray diffraction provides the most definitive three-dimensional picture of a molecule's structure in the solid state. For related long-chain tetraalkylammonium halides, such as tetraheptylammonium (B15475950) bromide, single-crystal studies have revealed detailed information about their crystal lattices. For instance, the crystal structure of tetraheptylammonium bromide has been determined, providing precise cell parameters and the spatial arrangement of the tetraheptylammonium cations and bromide anions. It is reasonable to infer that a single crystal of tetrahexylazanium;hydrobromide would similarly consist of a repeating lattice of tetrahexylammonium (B1222370) cations and bromide anions.

Studies on analogous compounds, such as tetrabutylammonium (B224687) bromide, reveal that the crystal structure is influenced by the interplay of these forces. In cocrystals of tetrabutylammonium bromide, for instance, the bromide ion can act as a halogen-bond acceptor, interacting with other molecules in the crystal lattice. Furthermore, weak C-H···Br hydrogen bonds are often observed, contributing to the stability of the crystal packing.

Advanced Spectroscopic Techniques for Structural Elucidation (e.g., NMR, FT-IR)

Spectroscopic techniques provide valuable information about the molecular structure and bonding within a compound. For tetrahexylazanium;hydrobromide, Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are key methods for its characterization. wikipedia.org

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are fundamental tools for confirming the structure of organic molecules. For tetrahexylazanium;hydrobromide, the NMR spectra provide characteristic signals corresponding to the different carbon and hydrogen atoms in the hexyl chains.

The ¹H NMR spectrum is expected to show distinct multiplets for the protons on each carbon of the hexyl chains. The protons on the carbon adjacent to the nitrogen atom (α-protons) would appear at a different chemical shift compared to the other methylene (B1212753) protons along the chain, and the terminal methyl protons would have a characteristic signal.

The ¹³C NMR spectrum of tetrahexylazanium;hydrobromide shows a set of peaks corresponding to the six unique carbon atoms of the hexyl chains. rsc.org The chemical shifts of these carbons provide information about their local electronic environment.

| Carbon Position | Approximate ¹³C Chemical Shift (ppm) |

| C1 (α to N) | 58.6 |

| C2 | 31.5 |

| C3 | 26.3 |

| C4 | 22.5 |

| C5 | 22.5 |

| C6 (terminal CH₃) | 13.9 |

Fourier-Transform Infrared (FT-IR) Spectroscopy:

FT-IR spectroscopy probes the vibrational modes of the bonds within a molecule. The FT-IR spectrum of tetrahexylazanium;hydrobromide displays characteristic absorption bands that confirm the presence of the alkyl chains and the quaternary ammonium (B1175870) group. The primary absorptions are due to C-H stretching and bending vibrations of the hexyl groups.

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| C-H stretching (asymmetric and symmetric) | 2955, 2930, 2871, 2859 |

| CH₂ bending (scissoring) | 1467 |

| C-N stretching | ~900-1200 |

The absence of N-H stretching bands confirms the quaternary nature of the ammonium cation. The spectrum is dominated by the strong absorptions of the hydrocarbon chains.

Computational and Theoretical Studies on Tetrahexylazanium;hydrobromide

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations can elucidate the geometric and electronic properties of tetrahexylazanium;hydrobromide, providing insights into its stability and reactivity.

DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d,p), can be used to optimize the molecular geometry of the tetrahexylazanium cation and the hydrobromide anion. nih.gov These calculations yield important parameters like bond lengths, bond angles, and torsion angles. nih.gov For the tetrahexylazanium cation, the geometry around the central nitrogen atom is expected to be tetrahedral. The interaction between the positively charged nitrogen and the bromide anion is primarily electrostatic. nih.gov

The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), are crucial for understanding the reactivity of the compound. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the chemical reactivity and stability of a molecule. researchgate.net A smaller gap suggests higher reactivity. researchgate.net In tetrahexylazanium;hydrobromide, the HOMO is likely to be localized on the bromide anion, while the LUMO is expected to be distributed over the tetrahexylazanium cation.

Global reactivity descriptors, which can be derived from the HOMO and LUMO energies, provide further information about the molecule's chemical behavior. nih.gov These descriptors include electronegativity (χ), chemical potential (μ), global hardness (η), and global softness (S). nih.govnih.gov

A Molecular Electrostatic Potential (MEP) map can visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. nih.gov For the tetrahexylazanium cation, the positive potential would be concentrated around the nitrogen atom and the attached alkyl chains, while the bromide anion would exhibit a negative potential.

Table 1: Representative DFT-Calculated Parameters for a Quaternary Ammonium (B1175870) Halide

| Parameter | Description | Representative Value |

| HOMO Energy | Energy of the highest occupied molecular orbital. | -5.8 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | 1.2 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | 7.0 eV |

| Electronegativity (χ) | The power of an atom to attract electrons to itself. | 2.3 eV |

| Global Hardness (η) | Resistance to change in electron distribution. | 3.5 eV |

| Global Softness (S) | The reciprocal of global hardness. | 0.29 eV⁻¹ |

Note: The values in this table are representative and are based on typical DFT calculations for similar quaternary ammonium halides. Specific values for tetrahexylazanium;hydrobromide would require dedicated computational studies.

Molecular Dynamics Simulations of Tetrahexylazanium;hydrobromide in Solution and at Interfaces

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules. researchgate.net These simulations can provide a detailed understanding of the behavior of tetrahexylazanium;hydrobromide in different environments, such as in aqueous solutions and at interfaces. nih.govresearchgate.net

In aqueous solution, MD simulations can reveal the solvation structure around the tetrahexylazanium cation and the bromide anion. The hydrophobic hexyl chains of the cation are expected to influence the surrounding water structure, leading to hydrophobic hydration. At higher concentrations, these hydrophobic interactions can lead to the aggregation of the cations. nih.gov The bromide anion will be solvated by water molecules through hydrogen bonding. Polarizable force fields are often necessary to accurately model the interactions in these ionic systems, as they account for the induction effects arising from the strong local electric fields of the ions. acs.orgnih.govnih.gov

MD simulations can also be used to study the behavior of tetrahexylazanium;hydrobromide at interfaces, such as the air-water or oil-water interface. syxbsyjg.comcsic.es Due to its amphiphilic nature, with a charged head group and long hydrophobic tails, the tetrahexylazanium cation is expected to be surface-active. scispace.com At an interface, the cations would likely orient themselves with the hydrophobic hexyl chains extending into the non-polar phase (air or oil) and the charged nitrogen head group remaining in the aqueous phase. scispace.comnih.gov This interfacial arrangement can significantly alter the properties of the interface, such as the interfacial tension. scispace.com

Dynamical properties that can be calculated from MD simulations include diffusion coefficients of the ions and solvent molecules, and the ionic conductivity of the solution. nih.govresearchgate.net These properties are crucial for understanding the transport behavior of tetrahexylazanium;hydrobromide in various applications.

Table 2: Representative Properties from Molecular Dynamics Simulations of a Tetraalkylammonium Bromide in Aqueous Solution

| Property | Description |

| Radial Distribution Function (g(r)) | Describes the probability of finding a particle at a distance r from a reference particle. |

| Coordination Number | The number of nearest neighbors to a central ion or molecule. |

| Diffusion Coefficient | A measure of the rate of random motion of particles in a fluid. |

| Ionic Conductivity | A measure of a material's ability to conduct an electric current by the movement of ions. |

| Interfacial Tension | The force per unit length existing at the interface between two immiscible liquid phases. |

Note: This table lists properties that are typically obtained from MD simulations. The specific values would depend on the simulation conditions and the force field used.

Mechanistic Insights from Computational Modeling

Computational modeling, combining methods like DFT and MD simulations, can provide valuable mechanistic insights into processes involving tetrahexylazanium;hydrobromide. nih.govchemrxiv.org For instance, these models can be used to study reaction mechanisms, self-assembly processes, and interactions with other molecules.

DFT calculations can be employed to map out the potential energy surface of a reaction, identifying transition states and calculating activation barriers. This is particularly useful for understanding the role of tetrahexylazanium;hydrobromide as a phase-transfer catalyst or as a reactant in a chemical transformation.

MD simulations can be used to visualize and analyze the dynamic processes that are difficult to observe experimentally. For example, simulations can show the step-by-step mechanism of how tetrahexylazanium cations facilitate the transfer of an anion from an aqueous phase to an organic phase in phase-transfer catalysis. The simulations can reveal the role of the alkyl chains in creating a hydrophobic environment around the anion, thereby lowering the energy barrier for its transfer.

Furthermore, computational modeling can shed light on the formation of micelles or other aggregates in solution. By analyzing the trajectories from MD simulations, one can understand the driving forces for aggregation, such as hydrophobic interactions and electrostatic forces, and characterize the structure and stability of the resulting aggregates. tandfonline.com

Machine Learning Approaches in Predicting Tetrahexylazanium;hydrobromide Behavior and Applications

Machine learning (ML) is increasingly being used in chemistry to predict the properties and behavior of molecules, which can accelerate the discovery and design of new materials. rsc.orgnih.gov For ionic liquids and quaternary ammonium salts like tetrahexylazanium;hydrobromide, ML models can be trained on existing experimental and computational data to predict a wide range of properties. nsf.govacs.orgnih.gov

Quantitative Structure-Property Relationship (QSPR) models are a key application of machine learning in this area. nih.gov These models establish a mathematical relationship between the molecular structure (represented by molecular descriptors) and a specific property. nih.govmdpi.com For tetrahexylazanium;hydrobromide, QSPR models could be developed to predict properties such as melting point, viscosity, density, and ionic conductivity. mdpi.com The input features for these models can include constitutional descriptors (e.g., molecular weight, number of atoms), topological descriptors, and quantum chemical descriptors obtained from DFT calculations. appliedmineralogy.com

Various machine learning algorithms can be employed, including multiple linear regression, random forests, support vector machines, and neural networks. nsf.govacs.org The accuracy of these models depends on the size and diversity of the training dataset.

Beyond property prediction, ML can also be used in conjunction with MD simulations. For example, ML potentials can be developed to replace traditional force fields, potentially offering higher accuracy at a lower computational cost. chemrxiv.org ML can also be used to analyze the large datasets generated by MD simulations to identify important patterns and correlations that might not be apparent from traditional analysis methods. chemrxiv.orggoogle.comchemrxiv.orgresearchgate.net The integration of ML with computational chemistry holds great promise for accelerating the understanding and application of compounds like tetrahexylazanium;hydrobromide.

Table 3: Common Machine Learning Models and Their Potential Applications for Tetrahexylazanium;hydrobromide

| Machine Learning Model | Potential Application |

| Random Forest | Prediction of physicochemical properties (e.g., melting point, viscosity). nsf.gov |

| Gradient Boosting | Modeling solubility and other thermodynamic properties. chemrxiv.org |

| Neural Networks | Developing advanced force fields for molecular dynamics simulations. acs.org |

| Support Vector Machines | Classification of compounds based on their potential applications. |

Future Directions and Interdisciplinary Research with Tetrahexylazanium;hydrobromide

Emerging Research Areas for Quaternary Ammonium (B1175870) Ionic Liquids

Quaternary ammonium ionic liquids (QAILs), including tetrahexylammonium (B1222370) bromide, represent a versatile class of compounds with a growing range of applications driven by their unique physicochemical properties. nih.gov Research is increasingly focused on harnessing these properties for novel and sustainable technologies. A significant area of emerging research is in "green chemistry," where QAILs are explored as environmentally benign solvents and catalysts. Their role as phase-transfer catalysts is well-established, but future work aims to expand their utility in a wider array of synthetic organic reactions, enhancing reaction rates and yields for the synthesis of complex molecules. medchemexpress.comchemimpex.com

The application of QAILs as electrolytes is a burgeoning field, particularly for energy storage devices like batteries and supercapacitors. chemimpex.comnih.gov New formulations of these ionic liquids are being designed to have low viscosity and high conductivity, which are desirable properties for electrolytes. rsc.org For instance, certain cyclic quaternary ammonium ionic liquids exhibit high thermal stabilities and wide electrochemical windows, making them potential candidates for high-energy storage devices. nih.gov

In the biomedical and pharmaceutical sectors, QAILs are gaining attention for their bioactivity. researchgate.net They have shown potential as antibacterial and antifungal agents, with their mechanism often involving the interaction of the positively charged nitrogen atom with the negatively charged membranes of bacterial cells. researchgate.netbibliotekanauki.pl Research into tetrahexylammonium bromide-based ionic liquids has indicated antibacterial potential against specific Gram-positive and Gram-negative bacteria. researchgate.netnih.gov Furthermore, the potential for these compounds in drug delivery systems is an active area of investigation. researchgate.net The concept of creating active pharmaceutical ingredient-ionic liquids (API-ILs) suggests that traditional drugs could be formulated as ionic liquid species to improve their properties. researchgate.net Other research has explored their use as surfactants and emulsifiers in detergents and personal care products. medchemexpress.com

| Emerging Research Area | Description | Potential Application | Relevant Ionic Liquid Type |

|---|---|---|---|

| Green and Sustainable Chemistry | Use as recyclable solvents and phase-transfer catalysts to enhance reaction efficiency and reduce waste. | Synthesis of pharmaceuticals and agrochemicals. chemimpex.com | Tetrahexylammonium salts. |

| Energy Storage | Development of electrolytes with high conductivity, thermal stability, and wide electrochemical windows. chemimpex.comnih.gov | High-energy batteries and supercapacitors. chemimpex.comnih.gov | Cyclic quaternary ammonium ionic liquids. nih.gov |

| Biomedical Applications | Utilization as active agents or delivery systems due to their antimicrobial and cytotoxic properties. researchgate.netresearchgate.net | Antibacterial/antifungal treatments, anticancer therapies, and drug delivery systems. researchgate.netresearchgate.net | Tetrahexylammonium bromide-based ILs. researchgate.netnih.gov |

| Cellulose (B213188) Processing | Use as effective solvents for dissolving microcrystalline cellulose under mild conditions. rsc.org | Production of nanosized cellulose particles for various industrial uses. rsc.org | Dialkoxy functionalized quaternary ammonium ionic liquids. rsc.org |

Potential for Hybrid Material Development

Tetrahexylammonium bromide is proving to be a valuable component in the development of advanced hybrid materials, where organic and inorganic components are combined to create substances with novel properties. A significant area of this research is in the field of polyoxometalates (POMs), which are large, metal-oxo nanoclusters. acs.org Tetrahexylammonium bromide facilitates the creation of hybrid POM materials through an ionic self-assembly (ISA) technique. nih.gov This process relies on the electrostatic interaction between the negatively charged POMs and the cationic tetrahexylammonium ions. nih.gov

One notable application is the creation of luminescent hybrid materials. nih.gov For example, when combined with europium-containing POMs (EuW10), tetrahexylammonium bromide can form self-assembled nanoparticles. nih.gov While the bulky nature of the tetrahexyl chains can present more steric hindrance compared to smaller tetraalkylammonium cations like tetramethylammonium, the interaction still leads to the formation of these hybrid structures. nih.gov These materials have potential applications in sensor technology, such as for the detection of copper ions (Cu2+). nih.gov

Furthermore, tetrahexylammonium bromide plays a crucial role in the polymerization of functionalized POMs. acs.org It acts as a phase-transfer agent to extract inorganic POM units into an organic solvent, creating a reactive building block (e.g., THA₅1). acs.org This organic-soluble unit can then undergo polymerization, induced by an oxidizing agent, to form a flexible linear polymer composed of inorganic building blocks linked together. acs.org This opens up possibilities for creating new types of processable, functional inorganic polymers. Beyond POMs, tetraalkylammonium salts like tetrahexylammonium bromide are being investigated for their role in enhancing the performance and stability of perovskite solar cells, a key area in renewable energy technology. nih.gov

| Hybrid Material System | Role of Tetrahexylammonium Bromide | Key Research Finding | Potential Application |

|---|---|---|---|

| Europium-Containing Polyoxometalates (EuW10) | Cationic component for ionic self-assembly (ISA) with anionic POMs. nih.gov | Forms self-assembled nanoparticles with enhanced fluorescent properties. nih.gov | Luminescent sensors for ion detection (e.g., Cu2+). nih.gov |

| Polymerized Polyoxometalates | Phase-transfer agent to create organic-soluble POM building blocks for polymerization. acs.org | Enables the synthesis of flexible linear polymers from inorganic nanoclusters. acs.org | Development of novel functional inorganic polymers and materials. acs.org |

| Perovskite Solar Cells | Used as an additive to improve material properties. nih.gov | Tetraalkylammonium cations can enhance the stability of perovskite materials. nih.gov | More stable and efficient solar energy conversion. nih.gov |

Challenges and Opportunities in Scaling Up Tetrahexylammonium;hydrobromide Applications

The transition of tetrahexylammonium bromide applications from laboratory-scale research to large-scale industrial use presents both challenges and opportunities. A primary challenge lies in the synthesis process. The traditional synthesis of related quaternary ammonium salts, such as tetrabutylammonium (B224687) bromide, often involves long reaction times and the use of excess reagents, which can be inefficient and costly for industrial production. google.com Developing more efficient, cost-effective, and greener synthetic routes is a key opportunity for enabling widespread use. google.comscispace.com The use of deep eutectic solvents (DESs), which can be prepared from tetrahexylammonium bromide, offers an advantage due to their relatively low preparation cost and suitability for large-scale applications. mdpi.comottokemi.commdpi.com

Another significant consideration for industrial applications is the thermal stability and potential hazards of QAILs. bohrium.com As their use in high-temperature applications like gas separation or as lubricants expands, a thorough understanding of their thermal decomposition, flammability, and any hazardous gaseous products becomes crucial. bohrium.com This represents a challenge that requires dedicated safety and stability studies but also an opportunity to engineer safer, more robust ionic liquids for demanding industrial environments.

The environmental and toxicological profile of tetrahexylammonium bromide and related QAILs is a further area of focus. While their antimicrobial properties are beneficial for certain applications, their potential impact on aquatic organisms and the wider environment must be thoroughly assessed. bibliotekanauki.pl Quaternary ammonium compounds have been detected in river and sea water, highlighting the need to understand their environmental fate. bibliotekanauki.pl This presents the challenge of ensuring responsible use and disposal, but also the opportunity to design new, more biodegradable ionic liquids that retain their desired functionality while minimizing environmental impact. The investigation of their cytotoxicity is crucial for applications in materials that may come into contact with humans, such as in solar cells or biomedical devices. nih.gov

| Area | Challenges | Opportunities |

|---|---|---|

| Synthesis & Production | High costs, long reaction times, and use of excess reagents in traditional synthesis methods. google.com | Development of efficient, continuous-flow, or catalytic processes; use in low-cost deep eutectic solvents. google.commdpi.commdpi.com |

| Industrial Application & Safety | Lack of comprehensive data on thermal stability, flammability, and potential hazardous by-products at high temperatures. bohrium.com | Engineering of next-generation QAILs with enhanced thermal stability for high-temperature applications. nih.govbohrium.com |

| Environmental & Health Impact | Potential toxicity to aquatic life and persistence in the environment; cytotoxicity needs to be evaluated for biomedical and consumer applications. nih.govbibliotekanauki.pl | Design of biodegradable ionic liquids; leveraging antimicrobial properties for targeted applications while ensuring safety. bibliotekanauki.plresearchgate.net |

Q & A

Q. How to align preclinical studies of tetrahexylazanium hydrobromide with EU Directive 2010/63 and NIH guidelines?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.